molecular formula C16H13Br3N2O4 B11980332 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide

4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide

Cat. No.: B11980332
M. Wt: 537.0 g/mol
InChI Key: HNEXAIMZPAGMHI-UHFFFAOYSA-N
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Description

4-Methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide is a halogenated benzamide derivative characterized by a tribromoethyl group and a 3-nitrophenoxy substituent.

Properties

Molecular Formula

C16H13Br3N2O4

Molecular Weight

537.0 g/mol

IUPAC Name

4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide

InChI

InChI=1S/C16H13Br3N2O4/c1-10-5-7-11(8-6-10)14(22)20-15(16(17,18)19)25-13-4-2-3-12(9-13)21(23)24/h2-9,15H,1H3,(H,20,22)

InChI Key

HNEXAIMZPAGMHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide typically involves multiple steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide undergoes several types of chemical reactions:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

  • Core Benzamide Backbone : Common to all analogs, providing a planar aromatic system for intermolecular interactions (e.g., π-π stacking, hydrogen bonding).
  • Halogenated Ethyl Groups : The tribromoethyl moiety in the target compound contrasts with trichloroethyl or unhalogenated ethyl groups in analogs, impacting steric bulk and electronic effects .
  • Substituent Variations: The 3-nitrophenoxy group distinguishes it from analogs with nitroanilino (e.g., 3-nitroanilino in ), chloroanilino (e.g., 4-chloroanilino in ), or heterocyclic appendages (e.g., thiadiazole in ).

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound: 4-Methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide C₁₆H₁₂Br₃N₂O₄ 3-Nitrophenoxy, tribromoethyl 557.0 (estimated) NO₂, Br₃, benzamide
4-Methyl-N-(2,2,2-tribromo-1-(3-nitroanilino)ethyl)benzamide C₁₆H₁₃Br₃N₃O₃ 3-Nitroanilino, tribromoethyl 554.9 NO₂ (anilino), Br₃, benzamide
4-Methyl-N-(2,2,2-tribromo-1-(4-chloroanilino)ethyl)benzamide C₁₆H₁₄Br₃ClN₂O 4-Chloroanilino, tribromoethyl 525.5 Cl, Br₃, benzamide
4-Methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide C₁₉H₁₅Cl₃N₆OS Thiadiazole, trichloroethyl 507.7 Cl₃, thiadiazole, benzamide

Substituent Effects on Physicochemical Properties

Tribromoethyl vs. Trichloroethyl: Bromine’s higher atomic radius and polarizability may increase lipophilicity and steric hindrance compared to chlorine analogs, affecting solubility and binding interactions .

Hydrogen Bonding and Crystal Packing: Analogs like 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate () demonstrate hydrogen-bonding networks involving amide N–H and water O–H groups. The target compound’s nitro and bromine substituents may disrupt such networks, altering crystallinity or melting points.

Synthetic Yields and Methods: The target compound’s synthesis likely parallels analogs such as 4-methyl-N-(2,2,2-tribromo-1-(4-chloroanilino)ethyl)benzamide (), which involves coupling 4-methylbenzoyl chloride with halogenated ethylamines. However, the nitro group’s presence may necessitate protective strategies to avoid side reactions.

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : The benzamide C=O stretch (~1670–1680 cm⁻¹) is consistent across analogs (e.g., ). The nitro group’s asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) would distinguish the target compound .
  • X-ray Crystallography : In , the C=O bond length in benzamide analogs is ~1.231 Å. The target compound’s nitro and bromine groups may lengthen this bond slightly due to resonance effects.

Biological Activity

4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide is a synthetic compound notable for its complex structure, which includes multiple bromine atoms and a nitrophenoxy group. Its molecular formula is C16H14Br4N2O, with a molecular weight of 569.9 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The unique arrangement of bromine atoms and the presence of a nitrophenoxy group contribute to the compound's distinct chemical properties. The structural configuration enhances its reactivity and solubility compared to other derivatives lacking such features.

Property Details
Molecular FormulaC16H14Br4N2O
Molecular Weight569.9 g/mol
Key Functional GroupsBromine atoms, Nitrophenoxy

Biological Activity

Preliminary studies suggest that this compound may interact with specific biological targets, including receptors and enzymes. The interactions could potentially modulate their activity, indicating a possible role as a pharmacological agent.

Molecular docking studies are crucial for understanding how this compound interacts with biological systems. Initial findings suggest that it may bind to certain receptors or enzymes, which could affect their functionality. Further research utilizing in vitro assays is required to elucidate these interactions more comprehensively.

Research Findings

A review of existing literature highlights several key findings regarding the biological activity of related compounds:

  • Anticancer Properties : Certain derivatives have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition at low concentrations .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into the binding affinities and interaction patterns of these compounds with target proteins, suggesting potential pathways for therapeutic applications .

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